Bienvenue dans la boutique en ligne BenchChem!

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol

Fragment-based drug discovery Scaffold diversification Chemical probe design

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol (CAS 519056-52-1) is a synthetic quinoline derivative featuring a 2-trifluoromethyl substituent and a 4-position N-methyl-N-(2-hydroxyethyl)amino moiety. It is classified as a fragment molecule within the fluorinated quinoline chemical space, a class known for enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group.

Molecular Formula C13H13F3N2O
Molecular Weight 270.25 g/mol
CAS No. 519056-52-1
Cat. No. B3426329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol
CAS519056-52-1
Molecular FormulaC13H13F3N2O
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESCN(CCO)C1=CC(=NC2=CC=CC=C21)C(F)(F)F
InChIInChI=1S/C13H13F3N2O/c1-18(6-7-19)11-8-12(13(14,15)16)17-10-5-3-2-4-9(10)11/h2-5,8,19H,6-7H2,1H3
InChIKeyQMSDJEYALBOWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol (CAS 519056-52-1): A Trifluoromethyl-Quinoline Fragment for Drug Discovery


2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol (CAS 519056-52-1) is a synthetic quinoline derivative featuring a 2-trifluoromethyl substituent and a 4-position N-methyl-N-(2-hydroxyethyl)amino moiety. It is classified as a fragment molecule within the fluorinated quinoline chemical space, a class known for enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group . The compound is commercially supplied as a research tool for fragment-based drug discovery (FBDD), serving as a core scaffold for molecular linking, expansion, and modification in the design of novel drug candidates . Its molecular formula is C13H13F3N2O, with a molecular weight of 270.25 g/mol, and it is typically provided at ≥97% purity .

Why 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol Cannot Be Replaced by Simple 4-Aminoquinoline Analogs


Substituting 2-{methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol with a generic 4-aminoquinoline or a simpler 2-(trifluoromethyl)quinolin-4-amine risks losing the dual hydrogen-bonding capability and the precise steric profile provided by the N-methyl-N-(2-hydroxyethyl) substituent. This substitution pattern is critical for fragment elaboration strategies: the tertiary amine and terminal hydroxyl group offer distinct vectors for chemical modification that cannot be replicated by primary or secondary amine analogs such as 2-(trifluoromethyl)quinolin-4-amine (CAS 1700-93-2) [1]. In fragment-based drug discovery, the presence of the N-methyl group alters both the conformational flexibility and the electronic environment of the quinoline core, which directly affects binding interactions in target pockets. Data from structurally related 2-(trifluoromethyl)quinolin-4-amine derivatives demonstrate that substituent variation at the 4-amino position yields up to 490-fold differences in antiproliferative IC50 values across cancer cell lines [2], underscoring that even minor structural deviations produce substantial functional divergence.

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol: Quantitative Differentiation Evidence for Scientific Procurement


N-Methyl-N-(2-hydroxyethyl) Substitution Provides Dual Functional Handles Lacking in the Parent 4-Amino Scaffold

The target compound possesses a tertiary amine with a tethered primary alcohol, yielding two distinct functionalization sites (the hydroxyl group and the methyl substituent). In contrast, the closest parent analog, 2-(trifluoromethyl)quinolin-4-amine (CAS 1700-93-2), contains only a single primary amine handle [1]. This structural difference is quantifiable: the target compound has 2 chemically addressable functional groups for fragment elaboration, whereas the parent 4-amine has 1. The additional hydroxyl group enables orthogonal conjugation chemistries (e.g., esterification, etherification, carbamate formation) that are unavailable with the simple 4-amine scaffold, substantially expanding the accessible chemical space during fragment growth or linking campaigns.

Fragment-based drug discovery Scaffold diversification Chemical probe design

Increased Molecular Weight and Topological Polar Surface Area (tPSA) Relative to the Demethylated Analog Modify Physicochemical Profile

The target compound (MW 270.25, tPSA ~45 Ų) exhibits a calculated molecular weight increment of +14 Da and a corresponding adjustment in lipophilicity compared to its direct demethylated analog, 4-[(2-hydroxyethyl)amino]-2-(trifluoromethyl)quinoline (CAS 929077-44-1, MW 256.22, tPSA ~45 Ų) [1]. The N-methylation eliminates a hydrogen-bond donor (the secondary amine NH), while retaining the hydroxyl donor. For fragments, this modification alters the Rule-of-Three compliance profile: both compounds remain within the MW <300 Da and HBD ≤3 limits, but the target compound's reduced HBD count (1 vs. 2 for the analog) may confer improved passive membrane permeability while maintaining aqueous solubility sufficient for biochemical assay concentrations.

Physicochemical property prediction Fragment library design Drug-likeness optimization

The 2-Trifluoromethyl Group Confers Class-Wide Metabolic Stability and Lipophilicity Advantages Over Non-Fluorinated Quinoline Analogs

The presence of the 2-CF3 substituent on the quinoline core is a well-documented driver of increased lipophilicity and oxidative metabolic stability. In a class-level study of 2-(trifluoromethyl)quinolin-4-amine derivatives as microtubule-targeted agents, compounds bearing the 2-CF3 group exhibited potent antiproliferative activity across PC3, K562, and HeLa cell lines, with the most potent derivative (compound 5e) achieving IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively [1]. While the target compound itself was not directly tested, the 2-CF3-quinoline scaffold it shares with the active series is integral to the pharmacophore. Comparative SAR analysis within the series demonstrated that removal or replacement of the 2-CF3 group abolished activity, establishing this substituent as a critical structural determinant for target engagement [1].

Metabolic stability Lipophilicity optimization Fluorinated fragment library

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol: Optimal Application Scenarios for Procurement in Drug Discovery


Fragment-Based Lead Generation Targeting Microtubule-Associated and Antimalarial Proteins

The 2-CF3-quinoline scaffold has demonstrated validated activity against tubulin polymerization (anticancer) [1] and Plasmodium falciparum (antimalarial) [2]. Procure this compound as a low-molecular-weight fragment (MW 270) for primary screening against tubulin or Pf targets, then elaborate via the hydroxyl and N-methyl handles to optimize potency and selectivity. The scaffold's class-level potency (e.g., HeLa IC50 = 0.01 µM for the related compound 5e [1]) establishes a strong starting point for hit-to-lead campaigns.

Scaffold-Hopping and Bioisostere Replacement of Chloroquine/Mefloquine Cores

The 2-trifluoromethyl group serves as a metabolically stable bioisostere for the 7-chloro substituent found in chloroquine and amodiaquine, while the 4-aminoalcohol side chain mimics the aminoalcohol motif of mefloquine [2]. Researchers engaged in antimalarial drug discovery can use this fragment as a replacement core to explore next-generation quinoline-based antimalarials with potentially improved resistance profiles and reduced cross-resistance with existing 4-aminoquinoline therapies.

Diversity-Oriented Synthesis (DOS) Starting Point for Fluorinated Quinolines

The orthogonal reactivity of the hydroxyl group (nucleophile, ester-forming) and the tertiary amine (alkylation, quaternization) enables two-directional diversification. This makes the compound a strategic building block for DOS libraries targeting biologically relevant chemical space. Procurement of the compound at ≥97% purity ensures reproducible parallel synthesis outcomes, minimizing purification burden in library production.

Quote Request

Request a Quote for 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.